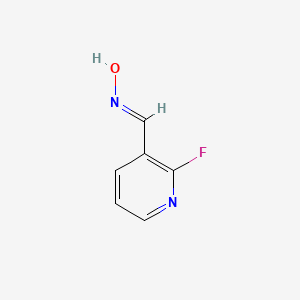

2-Fluoropyridine-3-carboxaldehyde oxime

Description

Properties

Molecular Formula |

C6H5FN2O |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

(NE)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+ |

InChI Key |

KSBHELBYFCZELP-RUDMXATFSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)F)/C=N/O |

Canonical SMILES |

C1=CC(=C(N=C1)F)C=NO |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-Fluoropyridine-3-carboxaldehyde oxime is characterized by the presence of an oxime functional group (-C=N-OH) attached to a pyridine ring that also contains a fluorine atom. This structural configuration enhances its reactivity and biological activity, making it a valuable compound in various chemical and pharmaceutical contexts.

Anticancer Properties

Research has shown that oxime derivatives, including this compound, exhibit promising anticancer properties. They act as inhibitors of several key kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial for cell proliferation and survival in cancer cells . The multitargeted nature of these compounds allows them to inhibit multiple signaling pathways, potentially leading to improved therapeutic outcomes compared to single-target inhibitors.

Anti-inflammatory Effects

Oximes have been investigated for their anti-inflammatory activities. The introduction of the oxime group has been associated with increased biological activity against various inflammatory conditions. For instance, certain oxime derivatives have been noted for their ability to inhibit lipoxygenase and other inflammatory mediators . This suggests that this compound may also possess similar therapeutic potential.

Radiolabeling in Imaging Studies

The compound has been utilized as a precursor for synthesizing radiolabeled imaging agents. The oxime bond formation is highly chemoselective, allowing for the attachment of fluorine-18 isotopes, which are essential for positron emission tomography (PET) imaging . This application is particularly relevant in studying Alzheimer's disease through imaging β-amyloid plaques.

Reactivity in Chemical Transformations

The compound can participate in various chemical transformations, including coupling reactions with aminooxy groups to form stable oxime bonds. This property makes it a useful building block for creating more complex molecules in medicinal chemistry .

Case Study 1: Anticancer Activity

In a study examining the efficacy of various oxime derivatives against cancer cell lines, this compound was found to inhibit cell growth significantly in vitro. The mechanism was attributed to its action on CDKs, leading to cell cycle arrest .

Case Study 2: Imaging Applications

Another study detailed the use of this compound as a precursor for radiolabeling agents targeting β-amyloid plaques. The resulting compounds demonstrated favorable biodistribution profiles and potential for use in PET imaging studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Crystallinity

- Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): These tetrazole-based oximes exhibit higher thermal stability, decomposing at 288.7°C and 247.6°C, respectively. Their stability is attributed to extensive hydrogen-bonding networks within their crystal structures .

- Structural Insight : The fluoropyridine oxime’s lower thermal stability compared to tetrazole derivatives highlights the role of heterocyclic substituents and intermolecular interactions in thermal resilience.

Bioactivity of Oxime Derivatives

- Hydrazone (2a) (derived from naringin): Demonstrates potent antibacterial activity (MIC = 62.5 µg/mL ) and antioxidant capacity (IC₅₀ = 3.7 µg/mL ) .

- Target Compound: No bioactivity data are available in the provided evidence.

Structural and Electronic Comparisons

- Bond Lengths in Oxime Group: 6-Hydroxy-3-(hydroxyimino)indolin-2-one: N–O = 1.361 Å, N=C = 1.286 Å . 4-(1-Methylvinyl)cyclohexene-1-carbaldehyde Oxime: N–O = 1.407 Å, N=C = 1.266 Å . Target Compound: Expected to exhibit similar bond lengths, given the conserved oxime functional group. The fluorine substituent may slightly alter electronic properties due to its electronegativity.

Substituent Effects in Pyridine Oximes

- Chloro and Methoxy Analogues :

- 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime and 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime : Chloro and methoxy substituents modify electronic density and steric effects, impacting binding affinity in catalytic or biological systems .

Preparation Methods

Direct Synthesis via Oximation of 2-Fluoropyridine-3-carboxaldehyde

The most straightforward and commonly employed method for preparing 2-fluoropyridine-3-carboxaldehyde oxime involves the reaction of 2-fluoropyridine-3-carboxaldehyde with hydroxylamine. This reaction is a classical oximation process where the aldehyde group is converted into an oxime by nucleophilic addition of hydroxylamine under appropriate conditions.

| Parameter | Details |

|---|---|

| Starting material | 2-Fluoropyridine-3-carboxaldehyde |

| Reagent | Hydroxylamine (NH2OH) |

| Reaction type | Oximation (aldehyde to oxime) |

| Solvent | Typically ethanol or aqueous medium |

| Temperature | Mild heating or room temperature |

| Yield | Generally high, dependent on purity of reactants |

| Product | This compound |

This method is widely used due to its simplicity and high selectivity. The reaction proceeds efficiently, producing the oxime with minimal side products, making it suitable for scale-up and further pharmaceutical applications.

Catalytic and Photochemical Methods for Oxime Transformations

Advanced catalytic methods have been developed to manipulate oxime functionalities, including N–O bond cleavage and radical-mediated cyclizations. Photocatalytic processes using triphenylphosphine and bases under light irradiation can induce N–O bond cleavage, enabling the synthesis of various pyridine derivatives from oxime precursors.

| Method | Catalyst/Conditions | Outcome | Application |

|---|---|---|---|

| Photocatalytic N–O cleavage | PPh3, base, light irradiation | Radical formation, pyridine synthesis | Functionalized pyridine derivatives |

| Copper-catalyzed oxidative coupling | Cu(OTf)2, PhI(OAc)2 | Oxidative cleavage, substituted pyridines | Broad substrate scope, mild conditions |

Such methods provide environmentally friendly and selective routes for modifying oxime-containing compounds, which could be adapted for this compound derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| Oximation of 2-fluoropyridine-3-carboxaldehyde | 2-Fluoropyridine-3-carboxaldehyde | Hydroxylamine, ethanol, mild heat | High yield, straightforward |

| K2CO3-mediated cyclization | γ,δ-alkynyl oximes | K2CO3, glycerol, 120°C, 12 h | Moderate to high yield, pyridine derivatives |

| Rhodium(III)-catalyzed C-H functionalization | α-Fluoro-α,β-unsaturated oximes + alkynes | Rh(III) catalyst, one-step | Efficient synthesis of fluoropyridines |

| Photocatalytic N–O bond cleavage | Oxime esters | PPh3, base, light | Radical-mediated pyridine synthesis |

| Copper-catalyzed oxidative coupling | Oxime esters | Cu(OTf)2, PhI(OAc)2 | Broad scope, mild conditions |

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoropyridine-3-carboxaldehyde oxime, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Nucleophilic Substitution: Fluorine at the 2-position can be introduced via halogen exchange using reagents like KF or CsF under anhydrous conditions (e.g., DMF, 80–100°C). Precursor selection (e.g., 2-chloropyridine derivatives) is critical for regioselectivity .

- Oxime Formation: React the aldehyde intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 4–6 hours. Adjust pH to 4–5 using acetic acid to suppress side reactions .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). GC-FTIR can identify isomerization artifacts (e.g., E/Z isomers) .

- Elemental Analysis: Verify molecular formula (C₆H₄FN₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. How does the fluorine substituent influence the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature directs nucleophiles (e.g., amines, thiols) to the 4- or 6-positions of the pyridine ring. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .

- Experimental Validation: Perform competitive reactions with model nucleophiles (e.g., aniline vs. benzylamine) in THF at 25°C. Analyze products via LC-MS to quantify regioselectivity ratios .

Q. What strategies mitigate isomerization (E/Z) during storage or analysis of this compound?

Methodological Answer:

- Low-Temperature Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to slow tautomerization .

- Chromatographic Stabilization: Use GC-FTIR with a polar column (e.g., DB-WAX) at 40°C to minimize thermal isomerization. Chemometric analysis (multivariate curve resolution) distinguishes overlapping E/Z peaks .

- Kinetic Studies: Track isomerization rates via ¹H NMR in DMSO-d₆ at 25–60°C. Calculate activation energy (Arrhenius plot) to design stabilization protocols .

Q. How can contradictory data on reaction conditions (e.g., solvent polarity effects) be resolved in fluoropyridine oxime synthesis?

Methodological Answer:

- Systematic DOE (Design of Experiments): Vary solvents (DMF, THF, ethanol), temperatures (40–100°C), and catalyst loads (e.g., p-TsOH) in a factorial design. Use ANOVA to identify statistically significant factors .

- Cross-Validation: Replicate conflicting protocols (e.g., from literature vs. in-house data) under controlled humidity and oxygen levels. Characterize intermediates via in-situ IR to detect hidden variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.